hydrogen sulfite;2-hydroxyethyl(trimethyl)azanium

Description

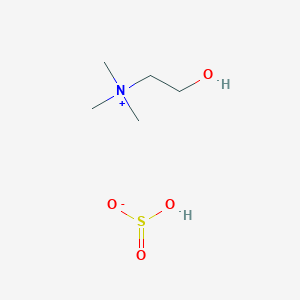

Hydrogen sulfite;2-hydroxyethyl(trimethyl)azanium is an ionic compound comprising a choline cation paired with a hydrogen sulfite (HSO₃⁻) anion. The choline cation, 2-hydroxyethyl(trimethyl)azanium (C₅H₁₄NO⁺), is a quaternary ammonium compound with a hydroxyl group on the ethyl chain, conferring water solubility and biological compatibility.

Properties

CAS No. |

28427-24-9 |

|---|---|

Molecular Formula |

C5H15NO4S |

Molecular Weight |

185.24 g/mol |

IUPAC Name |

hydrogen sulfite;2-hydroxyethyl(trimethyl)azanium |

InChI |

InChI=1S/C5H14NO.H2O3S/c1-6(2,3)4-5-7;1-4(2)3/h7H,4-5H2,1-3H3;(H2,1,2,3)/q+1;/p-1 |

InChI Key |

WSSFYUQYMMRJBX-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CCO.OS(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrogen sulfite;2-hydroxyethyl(trimethyl)azanium typically involves the reaction of ethylene oxide with sodium hydrogen sulfite in an aqueous solution. This reaction must be carefully controlled to avoid contamination and the formation of by-products. The reaction conditions include precise control of mass ratios, temperature, and pH to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves a continuous process where an aqueous sodium hydrogen sulfite solution is prepared by mixing sodium hydroxide solution and sulfur dioxide. This solution is then reacted with ethylene oxide under controlled conditions to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

Hydrogen sulfite;2-hydroxyethyl(trimethyl)azanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonates.

Reduction: It can be reduced to form sulfides.

Substitution: The compound can undergo substitution reactions where the hydrogen sulfite group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include sulfonates, sulfides, and substituted derivatives of the original compound. These products have diverse applications in different fields .

Scientific Research Applications

Hydrogen sulfite;2-hydroxyethyl(trimethyl)azanium has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

Medicine: Investigated for its potential use in drug development and as a treatment for various diseases.

Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals

Mechanism of Action

The mechanism of action of hydrogen sulfite;2-hydroxyethyl(trimethyl)azanium involves its interaction with various molecular targets and pathways. It can form conjugates with glutathione, influencing cellular redox states and signaling pathways. The compound also plays a role in the biosynthesis of hormones and other biologically active molecules .

Comparison with Similar Compounds

Key Insights :

- Anion Influence : The sulfite anion in this compound may enhance antioxidant capacity compared to bicarbonate or chloride salts, though it could also increase reactivity with oxidizing agents (e.g., peroxide) .

- Bioavailability : Choline chloride and bitartrate are preferred in pharmaceuticals due to established safety profiles, whereas the sulfite variant’s metabolic pathways remain understudied .

Quaternary Ammonium Compounds with Hydroxyethyl Groups

Compounds with similar quaternary ammonium structures but varying alkyl chains or functional groups:

Key Insights :

- Chain Length : Longer alkyl chains (e.g., docosyl) improve surfactant efficacy but reduce water solubility compared to choline derivatives .

- Degradation Pathways : Tris(2-hydroxyethyl)(methyl)azanium methylsulfate forms during hydrolysis of esterquats, highlighting its transient role in contrast to stable choline salts .

Sulfite-Containing Compounds

Comparison with other sulfite salts:

Key Insights :

- Safety Profile : The choline cation in this compound may mitigate the corrosiveness observed in calcium hydrogen sulfite, though sulfite-related hazards (e.g., SO₂ release) require evaluation .

Biological Activity

Hydrogen sulfite; 2-hydroxyethyl(trimethyl)azanium, also known as choline bisulfite (CAS No. 28427-24-9), is a compound that has garnered attention in various biological studies due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₅H₁₄N₁O₃S

- Molecular Weight : 166.24 g/mol

Choline bisulfite acts primarily through the release of hydrogen sulfide (H₂S), which is known to play a significant role in various biological processes, including:

- Antioxidant Activity : H₂S has been shown to reduce oxidative stress by modulating antioxidant enzymes such as heme oxygenase-1 (HO-1) and NADPH quinone dehydrogenase 1 (NQO1) .

- Anti-inflammatory Effects : The compound can inhibit the expression of pro-inflammatory cytokines like interleukin-6 (IL-6), thereby reducing inflammation in various cellular models .

- Cell Viability and Proliferation : Studies indicate that choline bisulfite can enhance cell viability under oxidative stress conditions, promoting cell survival through the activation of protective signaling pathways .

Case Studies and Experimental Evidence

-

Cellular Studies :

- In a study using ATDC5 cells, choline bisulfite demonstrated a significant reduction in oxidative stress markers when compared to control groups. The compound was effective in decreasing IL-6 levels and enhancing the expression of HO-1 .

- Another experiment highlighted that treatment with choline bisulfite improved cell viability in models of oxidative stress, indicating its protective role against cell death .

-

In Vivo Studies :

- Research has suggested that choline bisulfite may have therapeutic potential in conditions characterized by chronic inflammation, such as osteoarthritis. Its ability to modulate inflammatory pathways and enhance antioxidant defenses makes it a candidate for further investigation in clinical settings .

Data Table: Summary of Biological Activities

| Activity | Mechanism | Effect Observed |

|---|---|---|

| Antioxidant | Induction of HO-1 and NQO1 | Reduced oxidative stress |

| Anti-inflammatory | Inhibition of IL-6 expression | Decreased inflammation |

| Cell Viability | Activation of protective signaling pathways | Enhanced cell survival |

Q & A

Q. What role does sulfite play in modulating the choline-mediated acetylcholine synthesis pathway?

- Methodology : Sulfite may inhibit choline acetyltransferase (ChAT) via thiol group modification. Conduct enzyme kinetics assays with varying sulfite concentrations (0–10 mM). Use Ellman’s reagent to quantify free thiols in ChAT. Validate with siRNA knockdown of sulfite detoxification enzymes (e.g., sulfite oxidase) in neuronal cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.